N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloroacetamide group attached to a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as anilines, aryl ketones, and other reagents.
Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced by reacting the pyrimidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the chloroacetamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as N-(4,6-dimethylpyrimidin-5-yl)-acetamide derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring or the chloroacetamide group.
Reduction Products: Reduced forms of the pyrimidine ring or the chloroacetamide group.
Scientific Research Applications
Chemistry: N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an inhibitor of certain enzymes and receptors. It shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of key biochemical pathways involved in disease progression .
Comparison with Similar Compounds
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-naphthamide: Another pyrimidine derivative with similar structural features but different functional groups.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a fused pyrazole and pyrimidine ring system, showing similar biological activities.
Uniqueness: N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-8(12-7(13)3-9)6(2)11-4-10-5/h4H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOREPKFJPVPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.